![molecular formula C16H12ClF3N2O B15060111 N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: is an organic compound that features a benzylideneamino group, a chloro group, and a trifluoromethylphenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative, often using coupling reactions facilitated by catalysts like palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzylideneamino group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
作用机制
The mechanism by which N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target proteins, while the chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
相似化合物的比较
- N-(benzylideneamino)-2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[3-(difluoromethyl)phenyl]acetamide
Comparison:
- Structural Differences: The position and number of fluorine atoms in the trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity.
- Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and overall chemical behavior.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.
属性
分子式 |
C16H12ClF3N2O |
|---|---|
分子量 |
340.73 g/mol |
IUPAC 名称 |
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N2O/c17-10-15(23)22(21-11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h1-9,11H,10H2 |
InChI 键 |
PGTUSOAQOFDCGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
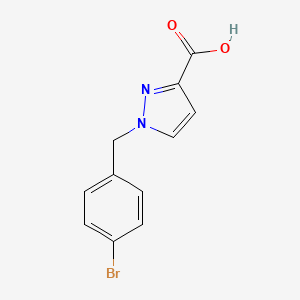
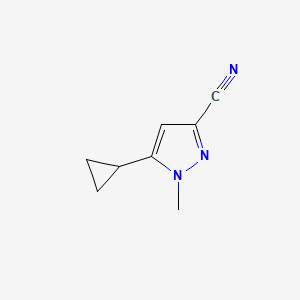
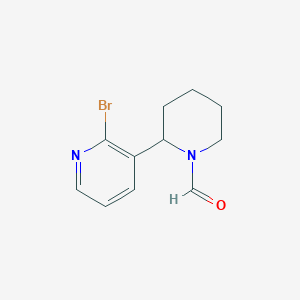
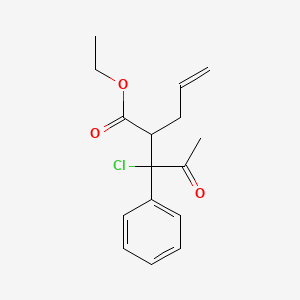
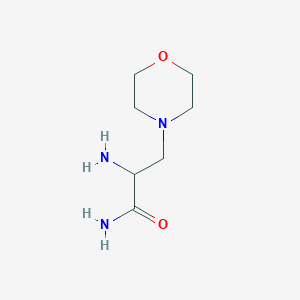
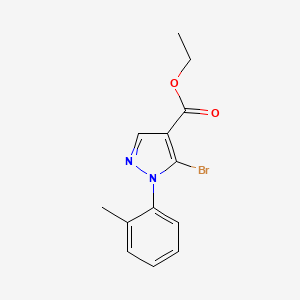


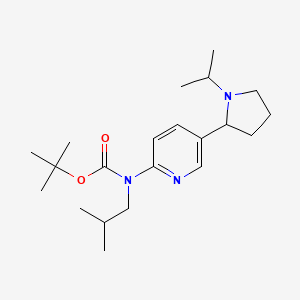
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)



